molecular formula C22H26N2O10 B15086517 Oxytetracycline dihydrate sigmaultra

Oxytetracycline dihydrate sigmaultra

Cat. No.: B15086517
M. Wt: 478.4 g/mol
InChI Key: IJKBSHGSRCMPQD-IFLJXUKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxytetracycline, Pharmaceutical Secondary Standard; Certified Reference Material, is a broad-spectrum antibiotic widely used in veterinary medicine. It is known for its ability to inhibit protein synthesis in both gram-positive and gram-negative bacteria. This compound is often used as a pharmaceutical reference standard for quality control in pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxytetracycline is synthesized through a complex fermentation process involving the bacterium Streptomyces rimosus. The fermentation broth is subjected to various purification steps, including solvent extraction and crystallization, to isolate the oxytetracycline .

Industrial Production Methods

In industrial settings, oxytetracycline is produced by large-scale fermentation. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, precipitation, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Oxytetracycline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of oxytetracycline include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various degradation products and modified oxytetracycline derivatives. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

Oxytetracycline has a wide range of scientific research applications, including:

Mechanism of Action

Oxytetracycline exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit and prevents the binding of aminoacyl-tRNA to the A site of the ribosome. This action inhibits the elongation of the peptide chain, effectively stopping protein synthesis. The binding of oxytetracycline to the ribosome is reversible .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxytetracycline is unique due to its specific spectrum of activity and its use in veterinary medicine. It is particularly effective against a wide range of bacterial infections in animals, making it a valuable tool in veterinary practice .

Properties

Molecular Formula

C22H26N2O10

Molecular Weight

478.4 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate

InChI

InChI=1S/C22H24N2O9.H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H2/t12-,13-,14+,17+,21-,22+;/m1./s1

InChI Key

IJKBSHGSRCMPQD-IFLJXUKPSA-N

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O

Origin of Product

United States

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